molecular formula C27H28N2O2S2 B12712672 3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one CAS No. 94166-41-3

3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one

Cat. No.: B12712672
CAS No.: 94166-41-3
M. Wt: 476.7 g/mol
InChI Key: DLERGUBGTYVNCN-MCIIVXFASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” is a synthetic organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” typically involves multi-step organic reactions. The starting materials may include cyclohexylamine, naphthoxazole derivatives, and thiazolidinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.

Industrial Production Methods

Industrial production of such complex compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry

The compound may be used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology

In biological research, the compound may serve as a probe to study specific biochemical pathways or as a lead compound in drug discovery.

Medicine

Potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.

Industry

In industrial applications, the compound may be utilized in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of “3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: A class of compounds with similar structural features and biological activities.

    Naphthoxazole Derivatives: Compounds containing the naphthoxazole moiety, known for their diverse pharmacological properties.

Uniqueness

The uniqueness of “3-Cyclohexyl-5-(4-(1-ethylnaphth(1,2-d)oxazol-2(1H)-ylidene)-1-methylbut-2-enylidene)-2-thioxothiazolidin-4-one” lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

94166-41-3

Molecular Formula

C27H28N2O2S2

Molecular Weight

476.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(E,5E)-5-(1-ethylbenzo[e][1,3]benzoxazol-2-ylidene)pent-3-en-2-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H28N2O2S2/c1-3-28-23(31-22-17-16-19-11-7-8-14-21(19)24(22)28)15-9-10-18(2)25-26(30)29(27(32)33-25)20-12-5-4-6-13-20/h7-11,14-17,20H,3-6,12-13H2,1-2H3/b10-9+,23-15+,25-18-

InChI Key

DLERGUBGTYVNCN-MCIIVXFASA-N

Isomeric SMILES

CCN1/C(=C\C=C\C(=C/2\C(=O)N(C(=S)S2)C3CCCCC3)\C)/OC4=C1C5=CC=CC=C5C=C4

Canonical SMILES

CCN1C(=CC=CC(=C2C(=O)N(C(=S)S2)C3CCCCC3)C)OC4=C1C5=CC=CC=C5C=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.